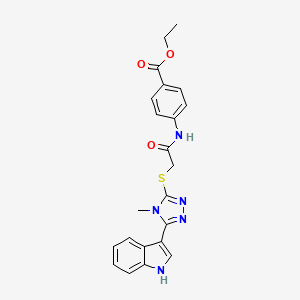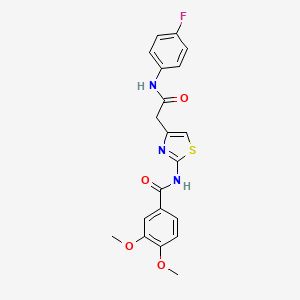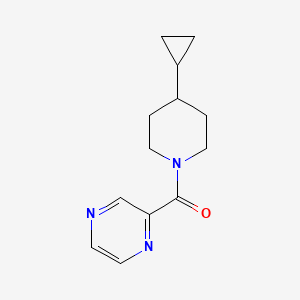
ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a chemical compound characterized by its intricate structure, which includes indole, triazole, and benzene moieties
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, resulting in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities . These pathways could potentially involve the treatment of cancer cells, microbes, and different types of disorders in the human body .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . These properties could potentially result in the treatment of various disorders in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves multi-step reactions. Here’s a possible synthetic route:
Step 1: Starting with ethyl 4-aminobenzoate, it undergoes an acylation reaction with 2-bromoacetyl bromide to form ethyl 4-(2-bromoacetamido)benzoate.
Step 2: In a subsequent step, this compound reacts with 5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base like potassium carbonate, leading to the formation of this compound.
Industrial Production Methods: Large-scale production may adopt similar steps but would optimize reaction conditions for yield and cost-efficiency, involving controlled temperature, pressure, and purification methods.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Undergoes oxidation reactions typically at the indole moiety.
Reduction: Potential reduction reactions at the triazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzene ring or triazole moiety.
Common Reagents and Conditions:
Oxidizing agents: e.g., potassium permanganate, hydrogen peroxide.
Reducing agents: e.g., sodium borohydride, lithium aluminium hydride.
Substitution reagents: e.g., halogenating agents, nitrating agents.
Major Products Formed:
Oxidized derivatives at the indole ring.
Reduced products from the triazole ring.
Substituted products from reactions at benzene or triazole.
Scientific Research Applications
Chemistry:
Used as a building block in the synthesis of more complex molecules.
Studied for its properties and reactions in organic synthesis.
Biology:
Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine:
Explored as a potential therapeutic agent due to its complex structure that may interact with various biological targets.
Industry:
Potential use as an intermediate in the production of pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Ethyl 4-((5-(1H-indol-3-yl)-1,2,4-triazol-3-yl)thio)benzoate
4-Acetylamino-2-(5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)benzoic acid
These similar compounds share structural features but differ in specific functional groups, affecting their chemical behavior and biological activity.
Uniqueness: The presence of both an indole and a triazole ring makes ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate unique, as these moieties can engage in diverse interactions with biological targets, offering a broad spectrum of research and application possibilities.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-3-30-21(29)14-8-10-15(11-9-14)24-19(28)13-31-22-26-25-20(27(22)2)17-12-23-18-7-5-4-6-16(17)18/h4-12,23H,3,13H2,1-2H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQXYVDZAAOPTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2415544.png)
![N-(3-bromophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2415545.png)

![(1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2415547.png)

![5-[1-(2-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2415551.png)


![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one](/img/structure/B2415554.png)



